

Chemical and physical properties of BzATP triethylammonium salt

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Compound of Interest

Compound Name: BzATP triethylammonium salt

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An In-depth Technical Guide to BzATP Triethylammonium Salt

This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and key experimental protocols related to 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt (BzATP), a potent agonist of the P2X7 receptor. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

BzATP triethylammonium salt is a photoaffinity label and a powerful tool for studying purinergic signaling. Its fundamental properties are summarized below. Note that variations in molecular formula and weight may be reported by different suppliers, primarily due to differences in the number of associated triethylammonium counter-ions.

Table 1: Chemical and Physical Properties of **BzATP Triethylammonium Salt**

Property	Value	References
Synonyms	2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt, BzATP	[1]
CAS Number	112898-15-4	[1]
Molecular Formula	C ₂₄ H ₂₄ N ₅ O ₁₅ P ₃ • x(C ₆ H ₁₅ N) (x is typically 1 or 3)	[1][2]
Molecular Weight	816.6 g/mol (for x=1); 1018.96 g/mol (for x=3)	[1][2]
Appearance	White to off-white solid	[1]
Purity	Typically ≥95% (HPLC)	[3][4]
Storage	Store at -20°C	[1][2][3]
Stability	Stable for at least 4 years when stored properly	[2]

Table 2: Solubility of **BzATP Triethylammonium Salt**

Solvent	Solubility	References
Water	Soluble (often supplied pre-dissolved at 5mM)	[3][4]
DMSO	~14 mg/mL	[2]
PBS (pH 7.2)	~10 mg/mL	[2]

Biological Activity

BzATP is a well-characterized agonist of P2X purinergic receptors, with a particular potency for the P2X7 receptor subtype. This activity is central to its use in research, particularly in the fields of inflammation, neuroscience, and immunology.[5]

Table 3: Biological Activity of BzATP at P2X7 Receptors

Parameter	Species	Value	References
EC ₅₀	Human	7 μ M	[6]
Rat	3.6 μ M	[6]	
Mouse	285 μ M	[6]	
Potency vs. ATP	5-30 fold greater potency at P2X7	[2]	

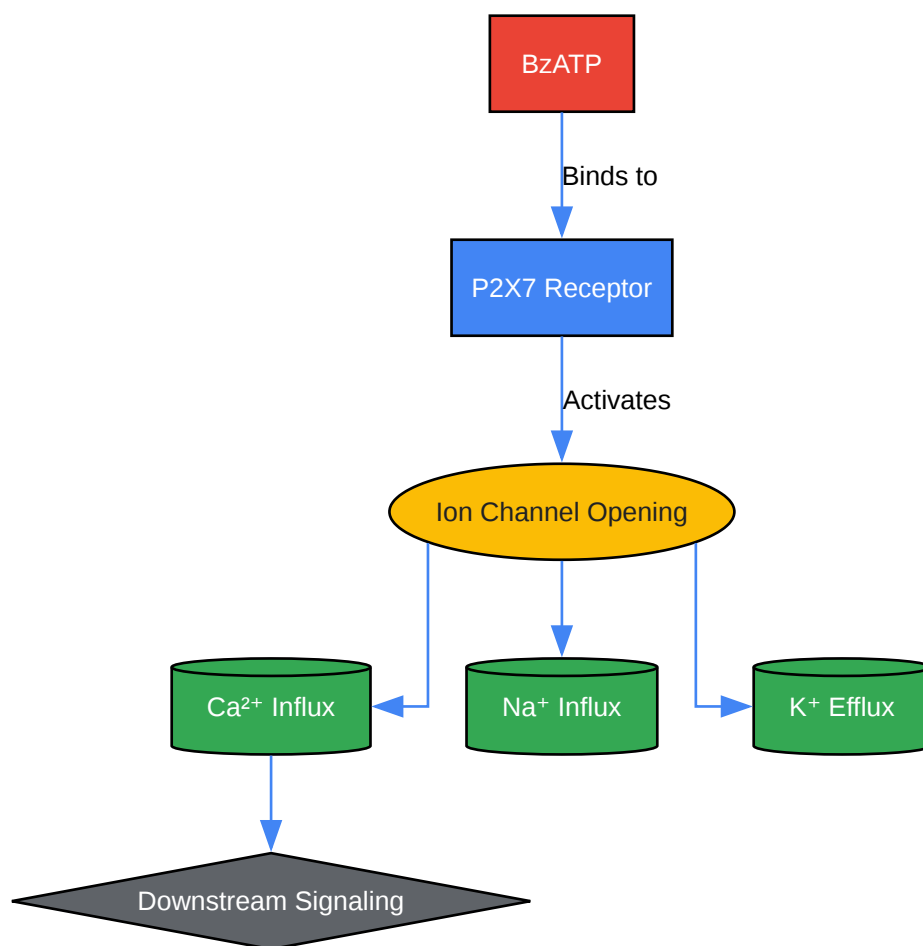
BzATP is not entirely selective for the P2X7 receptor and can activate other P2X subtypes, although with less pronounced superiority over ATP.[2] It also exhibits partial agonist activity at P2Y₁ receptors and can be utilized as a photoaffinity probe for studying ATPases.[6][7]

Signaling Pathways

Activation of the P2X7 receptor by BzATP initiates a cascade of intracellular events, primarily characterized by the influx of cations and the activation of inflammatory pathways.

P2X7 Receptor-Mediated Cation Influx

Upon binding of BzATP, the P2X7 receptor, a ligand-gated ion channel, undergoes a conformational change, opening a channel permeable to small cations such as Ca²⁺ and Na⁺, and leading to an efflux of K⁺. [3] This rapid influx of calcium is a key initiating event in P2X7-mediated signaling.

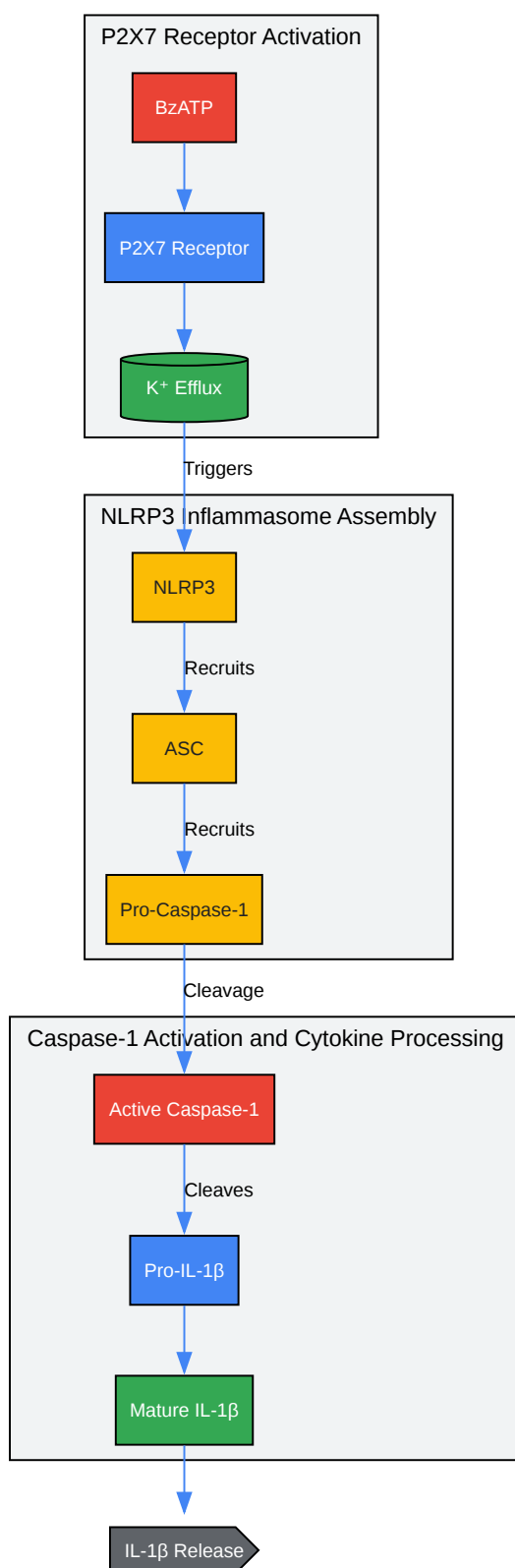


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Figure 1: BzATP-induced P2X7 receptor activation and subsequent ion flux.

NLRP3 Inflammasome Activation

A major consequence of P2X7 receptor activation by BzATP in immune cells, such as macrophages, is the assembly and activation of the NLRP3 inflammasome.[4] This multi-protein complex is a key component of the innate immune system. The K⁺ efflux triggered by P2X7 activation is a critical signal for NLRP3 inflammasome assembly.



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Figure 2: BzATP-mediated NLRP3 inflammasome activation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing BzATP. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization following P2X7 receptor stimulation with BzATP using a fluorescent calcium indicator.

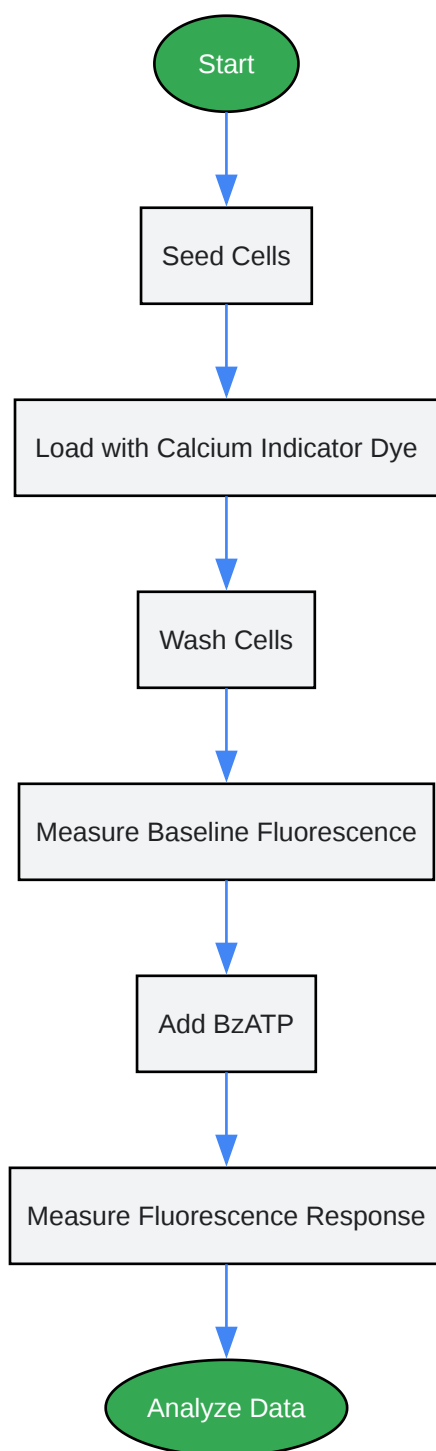
Materials:

- Cells expressing P2X7 receptors (e.g., macrophages, microglia, or transfected cell lines)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM, or Indo-1 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- **BzATP triethylammonium salt** stock solution
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 μ M Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

- Remove the culture medium from the cells and wash once with HBSS.
- Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- Washing: Gently wash the cells twice with HBSS to remove excess dye.
- Measurement:
 - Place the plate in a fluorescence plate reader pre-warmed to 37°C.
 - Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
 - Add BzATP to the wells to achieve the desired final concentration.
 - Continue to record the fluorescence signal for 5-10 minutes to capture the calcium influx.
- Controls:
 - Positive Control: Add a calcium ionophore like ionomycin to a set of wells to determine the maximum fluorescence signal.
 - Negative Control: Add a calcium chelator like EGTA to another set of wells before adding BzATP to confirm that the signal is dependent on extracellular calcium.



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Figure 3: Experimental workflow for a calcium flux assay.

IL-1 β Release Assay

This protocol details the induction and measurement of IL-1 β release from macrophages following priming and subsequent stimulation with BzATP.

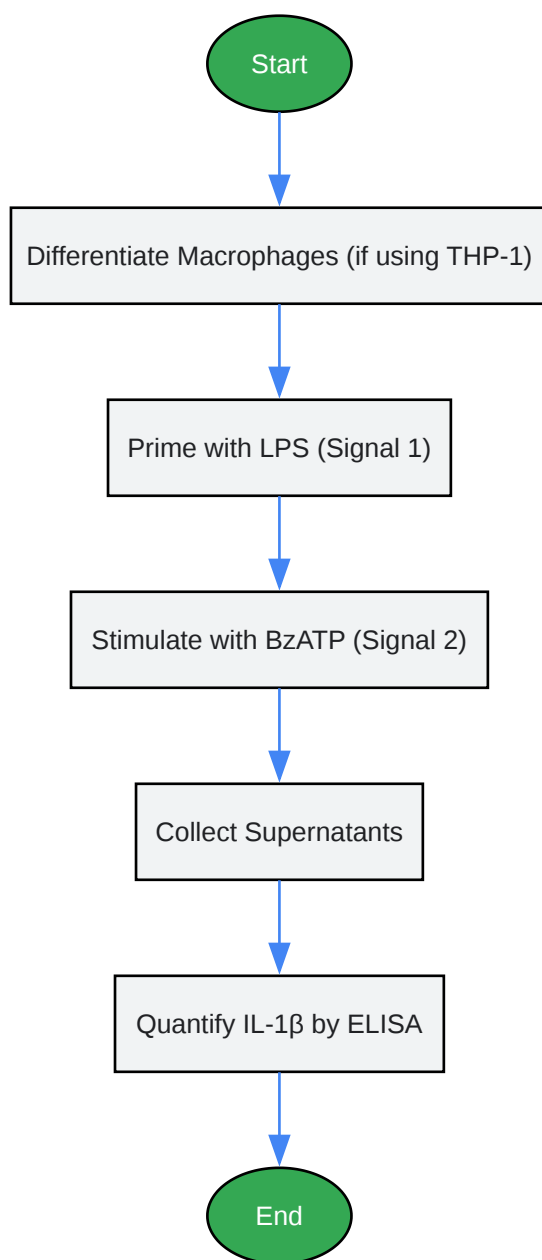
Materials:

- Macrophage cell line (e.g., THP-1) or primary macrophages
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Lipopolysaccharide (LPS) for priming
- **BzATP triethylammonium salt**
- Human IL-1 β ELISA kit

Procedure:

- Macrophage Differentiation (for THP-1 cells):
 - Seed THP-1 monocytes in a 24-well plate.
 - Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to differentiate them into adherent macrophages.[\[3\]](#)
 - Replace the PMA-containing medium with fresh, PMA-free medium and rest the cells for 24 hours.[\[3\]](#)
- Priming (Signal 1):
 - Prime the macrophages by adding LPS to the culture medium at a final concentration of 1 μ g/mL.
 - Incubate for 3-4 hours at 37°C.[\[3\]](#) This step upregulates the expression of pro-IL-1 β .
- BzATP Stimulation (Signal 2):
 - Remove the LPS-containing medium and wash the cells gently with warm PBS.

- Add fresh, serum-free medium containing the desired concentration of BzATP.
- Incubate for 30-60 minutes at 37°C.[3]
- Supernatant Collection:
 - Carefully collect the cell culture supernatants.
 - Centrifuge the supernatants to pellet any detached cells and debris.
- IL-1 β Quantification:
 - Measure the concentration of IL-1 β in the cleared supernatants using a commercial ELISA kit, following the manufacturer's instructions.



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Figure 4: Experimental workflow for an IL-1 β release assay.

Photoaffinity Labeling

BzATP can be used as a photoaffinity probe to covalently label ATP-binding sites on proteins like P2X receptors and ATPases.

Materials:

- Isolated membranes or purified protein containing the ATP-binding site of interest
- [α - 32 P]BzATP or a non-radioactive version for detection by antibodies
- UV lamp (e.g., 254 nm or 365 nm, depending on the application)
- Reaction buffer
- SDS-PAGE reagents
- Autoradiography film or phosphorimager screen (for radiolabeled BzATP)
- Western blotting reagents (for non-radioactive BzATP)

Procedure:

- Binding:
 - Incubate the protein sample with BzATP in a suitable reaction buffer in the dark to allow for non-covalent binding to the ATP-binding site.
 - To determine specificity, include control samples with an excess of ATP or ADP to compete for binding.
- Photocrosslinking:
 - Expose the samples to UV light for a specific duration. The optimal wavelength and time will need to be determined empirically. This step induces the formation of a covalent bond between BzATP and the protein.
- Analysis:
 - Quench the reaction and prepare the samples for SDS-PAGE.
 - Separate the proteins by SDS-PAGE.
 - If using [α - 32 P]BzATP, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled protein(s).

- If using non-radioactive BzATP, transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the benzophenone moiety or the protein of interest.

Concluding Remarks

BzATP triethylammonium salt is an invaluable tool for investigating purinergic signaling, particularly through the P2X7 receptor. Its potent agonistic activity and utility as a photoaffinity label allow for detailed studies of receptor function, downstream signaling pathways, and the molecular interactions of ATP-binding proteins. The experimental protocols provided herein offer a foundation for researchers to explore the diverse biological roles of P2X7 activation in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific applications is crucial for obtaining robust and reproducible results.

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